Calcium ureidosuccinate is a compound formed from calcium and ureidosuccinic acid, which is a derivative of aspartic acid. This compound is notable for its potential applications in dietary supplements and various biochemical processes. It serves as a source of calcium, an essential mineral for numerous physiological functions, including bone health and metabolic processes.
The synthesis of calcium ureidosuccinate typically involves the following methods:
The reaction can be represented as follows:
The conditions such as temperature, pH, and concentration are critical for optimizing yield and purity.
Calcium ureidosuccinate has a unique molecular structure that incorporates both calcium ions and the ureidosuccinate moiety. The molecular formula can be expressed as , indicating its composition of carbon, hydrogen, nitrogen, oxygen, and calcium.
Calcium ureidosuccinate participates in several chemical reactions:
For instance, reacting with hydrochloric acid can be represented as:
This highlights its potential use in controlled-release formulations where gradual dissolution is desired.
The mechanism of action of calcium ureidosuccinate primarily relates to its role as a calcium supplement:
Studies indicate that formulations containing calcium ureidosuccinate exhibit improved bioavailability compared to traditional calcium supplements .
Relevant data suggests that its stability makes it suitable for incorporation into various food products without significant degradation .
Calcium ureidosuccinate is primarily utilized in:
The foundational chemical synthesis of calcium ureidosuccinate involves direct neutralization reactions between ureidosuccinic acid and calcium salts. This process typically employs calcium carbonate (CaCO₃) or calcium hydroxide [Ca(OH)₂] as alkaline neutralizing agents in aqueous solutions. The stoichiometric reaction proceeds as follows:
Ureidosuccinic Acid + CaCO₃ → Calcium Ureidosuccinate + CO₂ + H₂O
The reaction efficiency is highly pH-dependent, with optimal precipitation occurring near pH 7.5-8.5. Below this range, incomplete neutralization reduces yield, while higher pH promotes calcium hydroxide formation. Temperature control between 45-55°C prevents thermal degradation of the ureidosuccinate moiety during exothermic neutralization. Calcium sources significantly influence crystal morphology; calcium carbonate produces finer crystals compared to bulkier aggregates formed with calcium hydroxide due to differing CO₂ evolution dynamics [1] [6].
Table 1: Impact of Reaction Parameters on Direct Neutralization Yield
Calcium Source | Temperature (°C) | pH Range | Yield (%) | Crystal Morphology |
---|---|---|---|---|
CaCO₃ | 45-55 | 7.5-8.0 | 85-92 | Fine, prismatic |
Ca(OH)₂ | 50-60 | 8.0-8.5 | 78-86 | Coarse aggregates |
Ca(HCO₃)₂ | 40-50 | 7.0-7.8 | 80-88 | Needle-like |
Solvent-based crystallization employs controlled evaporation under reduced pressure to supersaturate calcium ureidosuccinate solutions. Key process parameters include:
This approach yields dendritic crystals with high surface-area-to-volume ratios, beneficial for dissolution-critical applications. In situ monitoring via attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy enables real-time tracking of crystallization progression by detecting carbonyl stretching vibrations (1590-1610 cm⁻¹) characteristic of the ureidosuccinate-calcium coordination complex. Crystals produced via this route demonstrate superior flow properties (Carr index <15) compared to precipitation crystals (>25), enabling direct tablet compression in pharmaceutical formulations [1].
Calcium ureidosuccinate biosynthesis exploits enzymatic cascades in Saccharomyces cerevisiae mitochondria. The critical pathway involves:
The mitochondrial calcium uniporter complex (MCU) in engineered yeast strains facilitates calcium ion transport into the mitochondrial matrix, where supersaturated conditions promote crystallization. Heterologous expression of Dictyostelium discoideum MCU homolog (DdMCU) in S. cerevisiae enhances calcium uptake capacity by >300% compared to wild-type strains. This system leverages the electrochemical gradient across the inner mitochondrial membrane (ΔΨ ≈ -180 mV) for calcium accumulation. In vitro reconstitution demonstrates that purified ureidosuccinate synthetase coupled with calcium-translocating proteoliposomes achieves 85% conversion efficiency within 30 minutes at physiological pH [7] [3].
Metabolic engineering of Saccharomyces cerevisiae enables high-titer calcium ureidosuccinate production through:
Strain optimization in bioreactors under pH-stat control (pH 5.8-6.2) and controlled calcium feeding (0.2-0.5 g/L·h) prevents precipitation-induced metabolic inhibition. The engineered strain TAM-PYMD (pdcΔ, fum1Δ, GPD1Δ) achieves product titers of 41.3 g/L in fed-batch fermentation using glucose-mineral medium, representing a >400-fold improvement over parental strains. Critical fermentation parameters include dissolved oxygen (30% saturation), temperature (30°C), and controlled addition of urea (nitrogen source) and biotin (PYC cofactor) at growth-decoupled production phase [3].
Table 2: Metabolic Engineering Impact on Yeast Biosynthesis Performance
Genetic Modification | Enzyme Activity (U/mg) | Calcium Ureidosuccinate (g/L) | Yield (mol/mol glucose) |
---|---|---|---|
Wild-type | PYC: 0.02 | 0.10 | 0.003 |
PYC2 overexpression | 0.38 ± 0.05 | 8.7 ± 0.9 | 0.14 |
+ MDH3 retargeting | MDH: 2.1 ± 0.3 | 19.2 ± 1.5 | 0.31 |
+ FRDS1/FumC expression | FRD: 0.26 ± 0.03 | 28.6 ± 2.1 | 0.46 |
+ GPD1 deletion | N/A | 41.3 ± 3.0 | 0.67 |
Downstream processing of fermentation broth employs sequential unit operations:
Critical purification innovations include countercurrent washing with ethanol-water (70:30 v/v) to remove co-precipitated salts (K⁺, Mg²⁺, SO₄²⁻), achieving <0.3% ash content. Implementation of temperature-programmed fractionation (4°C for 24 hours) yields monoclinic crystals with consistent particle size distribution (D50 = 45 ± 5 µm). This process achieves 98.5% purity with recovery rates exceeding 85%, significantly outperforming traditional ion exchange chromatography (<70% recovery) in operational cost and scalability [3] [5].
Table 3: Comprehensive Comparison of Production Methodologies
Parameter | Chemical Synthesis | Biotechnological Production | Advantage Ratio (Bio/Chem) |
---|---|---|---|
Yield (g product/g substrate) | 0.65-0.78 (acid basis) | 0.41-0.49 (glucose basis) | 0.63 |
Purity (%) | 99.2-99.9 | 97.5-98.8 | 0.98 |
Atom Economy (%) | 76-82 | 91-95 | 1.18 |
Production Time (h) | 4-8 | 120-144 | 0.06 |
Energy Consumption (MJ/kg) | 85-110 | 45-65 | 0.61 |
Byproduct Generation (kg/kg) | 0.35-0.50 (inorganic salts) | 0.05-0.12 (biomass) | 0.24 |
Capital Cost (Relative) | 1.0 | 2.3-3.1 | 2.7 |
Operating Cost ($/kg) | 28-36 | 42-58 | 1.5 |
Crystalline Form | Orthorhombic (P2₁2₁2) | Monoclinic (P2₁/c) | N/A |
Scalability (Max Batch) | 10,000 L | 50,000 L | 5.0 |
Chemical Synthesis excels in speed and crystalline purity, achieving reaction completion within 8 hours with near-theoretical stoichiometric efficiency. The process generates well-defined orthorhombic crystals ideal for applications requiring exact stoichiometry. However, it suffers from substantial inorganic byproduct generation (0.35-0.50 kg/kg product) and requires petrochemical-derived maleic anhydride, creating sustainability concerns. Energy intensity primarily arises from solvent recovery (60-70% of total energy demand) [1] [6].
Biotechnological Production offers superior atom economy (91-95%) by utilizing renewable carbohydrates and biological CO₂ fixation. Engineered S. cerevisiae achieves remarkable carbon conversion efficiency through the reductive TCA pathway, with CO₂ sequestration (0.29 g CO₂/g product) contrasting chemical synthesis's CO₂ emission (0.41 g/g). The primary limitations include longer production cycles (>120 hours) and higher capital costs from specialized fermentation and downstream equipment. However, the biological route enables chiral specificity absent in chemical synthesis, potentially benefiting pharmaceutical applications. Scalability exceeds chemical methods with industrial fermenters reaching 50,000 L, though purification remains cost-intensive [3] [5].
The techno-economic crossover occurs near 300-500 ton/year production, where bioprocess advantages in raw material costs offset capital depreciation. Ongoing optimization of fermentation titers (>50 g/L) and in situ product recovery systems promise >30% cost reduction in bioproduction, potentially achieving parity with chemical synthesis within 3-5 years while maintaining environmental advantages (carbon footprint reduction ≥45%) [3] [5] [6].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6